7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid
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Overview
Description
7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound features a quinoline core substituted with an ethoxy group at the 7th position, a nitrofuran moiety at the 4th position, and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization and functionalization steps. For example, the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction are well-known methods for constructing the quinoline ring system .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Conversion to aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, it is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors .
Medicine: 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
7-Piperazinylquinolones: These compounds also feature a quinoline core and exhibit antibacterial activity.
4-Hydroxy-2-quinolones: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Quinoline N-oxides: These compounds are formed through the oxidation of quinoline derivatives and have unique chemical properties.
Uniqueness: 7-Ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid is unique due to the presence of both an ethoxy group and a nitrofuran moiety, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
62308-37-6 |
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Molecular Formula |
C16H12N2O6 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
7-ethoxy-4-(5-nitrofuran-2-yl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H12N2O6/c1-2-23-9-3-4-10-11(14-5-6-15(24-14)18(21)22)8-13(16(19)20)17-12(10)7-9/h3-8H,2H2,1H3,(H,19,20) |
InChI Key |
LHJYOBNFNQSAEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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